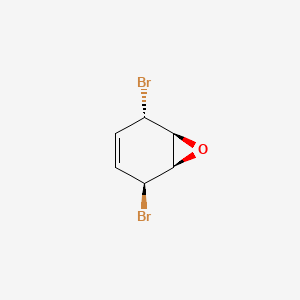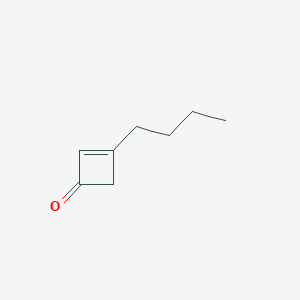
3-Butylcyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylcyclobut-2-en-1-one is an organic compound with the molecular formula C8H12O It features a cyclobutene ring substituted with a butyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobut-2-en-1-one can be achieved through several methods. One common approach involves the cyclobutenylation of suitable precursors under mild conditions. For instance, a transition-metal-free strategy can be employed, where a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles is used . This method leverages density functional theory calculations to suggest a Boc-group transfer mechanism.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of cyclobutane synthesis can be applied. Industrial synthesis often involves the use of cyclopropyl and cyclobutyltrifluoroborates in Suzuki-Miyaura coupling reactions with aryl chlorides to yield substituted cyclobutanes .
Análisis De Reacciones Químicas
Types of Reactions: 3-Butylcyclobut-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the cyclobutene ring and the ketone functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ketone group to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the cyclobutene ring, depending on the reaction conditions and reagents used.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-Butylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine:
Industry: The compound’s unique structural features make it a candidate for use in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Butylcyclobut-2-en-1-one is primarily related to its chemical reactivity. The compound can participate in various chemical reactions due to the presence of the cyclobutene ring and the ketone functional group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry.
Comparación Con Compuestos Similares
Cyclobutanone: A simpler analog with a cyclobutane ring and a ketone group.
Cyclobutene: Lacks the ketone functional group but shares the cyclobutene ring structure.
Butylcyclobutane: Similar in structure but lacks the double bond and ketone group.
Uniqueness: 3-Butylcyclobut-2-en-1-one is unique due to the combination of the butyl group, cyclobutene ring, and ketone functional group.
Propiedades
Número CAS |
38425-48-8 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-butylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-2-3-4-7-5-8(9)6-7/h5H,2-4,6H2,1H3 |
Clave InChI |
NAUNYCCKSCFGOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
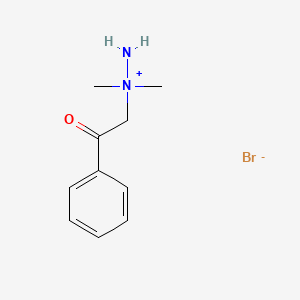
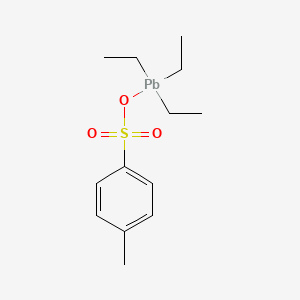


![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
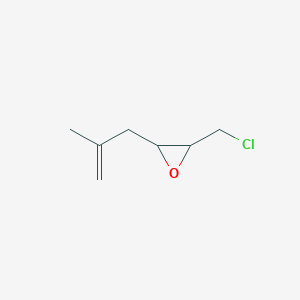
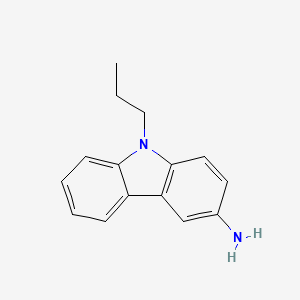
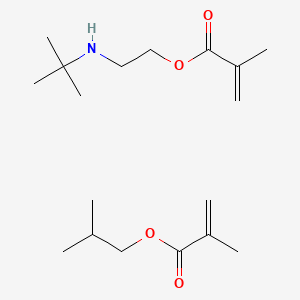
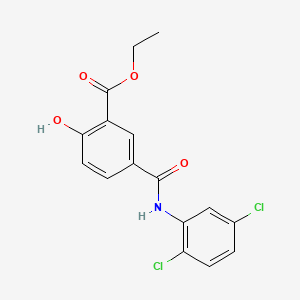
![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)
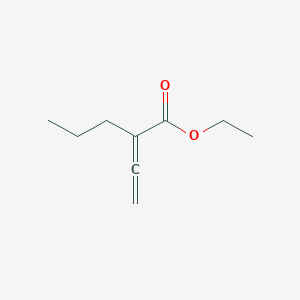
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
